![molecular formula C15H14N2O2S2 B3019962 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034564-07-1](/img/structure/B3019962.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide
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Description
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of 3-carboxyisoxazole was accomplished by a cycloaddition reaction followed by hydrolysis . Another example is the synthesis of an isoxazole derivative by reacting a carbazole aldehyde with an amino-isoxazole in the presence of acetic acid in ethanol . These methods highlight the versatility of isoxazole synthesis, which could be applied to the synthesis of "N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is confirmed using various spectroscopic techniques. For example, the structure of a dimethylisoxazole compound was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques provide detailed information about the molecular framework and functional groups present in the compound, which is crucial for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
Isoxazole derivatives can undergo a range of chemical reactions. The papers provided do not detail specific reactions for the compound , but they do mention the metabolic transformation of an isoxazole prodrug into an active anti-inflammatory agent in vivo . This indicates that isoxazole derivatives can be designed to undergo specific chemical transformations under physiological conditions, which is an important consideration for drug design and development.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For example, the presence of substituents such as trifluoromethyl groups can affect the compound's lipophilicity and, consequently, its absorption and metabolism . The cytotoxicity of an isoxazole derivative against cancer cell lines also suggests that these compounds can interact with biological targets, which is a result of their chemical properties . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of isoxazole-based drugs.
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it has promising properties for use in a particular field, further studies could focus on optimizing its synthesis, investigating its mechanism of action, or assessing its safety and efficacy .
properties
IUPAC Name |
5-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-10-8-13(17-19-10)15(18)16-6-4-12-2-3-14(21-12)11-5-7-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORMMSIZVSGBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide |
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